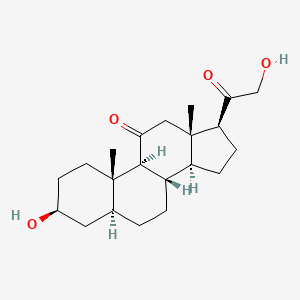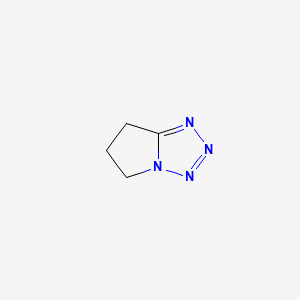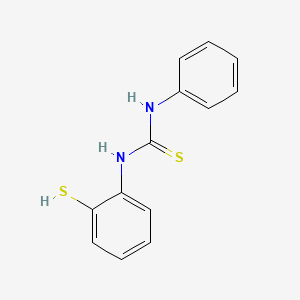
N-(2-Mercaptophenyl)-N'-phenylthiourea
説明
Synthesis Analysis
The synthesis of similar compounds, such as N,N’-Bis(2-mercaptophenyl)propane-1,3-diamine, has been reported. The synthesis was developed starting from 2-(tert-butyl-thio)aniline and malonyl dichloride . Another study reported the synthesis of a series of 4-substituted N-(2-mercaptophenyl)salicylideneimine Schiff bases .Molecular Structure Analysis
While specific structural data for “N-(2-Mercaptophenyl)-N’-phenylthiourea” was not found, similar compounds have been studied. For example, complexes prepared with ONS type N-(2-mercaptophenyl)salicylideneimine and Ni (II) were found to have a highly distorted square planar structure .Chemical Reactions Analysis
In a study, a series of 4-substituted N-(2-mercaptophenyl)salicylideneimine Schiff bases were synthesized and investigated for corrosion inhibition of mild steel in hydrochloric acid medium . Another study reported the reductive conversion from anti-HIV agents with pyrimidobenzothiazine and isothiazolopyrimidine scaffolds .作用機序
Target of Action
N-(2-Mercaptophenyl)-N’-phenylthiourea (MPT) is a complex compound that has been found to interact with various targets. One of the primary targets of MPT is the copper ion . Copper is an endogenous metal ion that acts as a cofactor in several enzymes and is involved in reactive oxygen species (ROS) production, promotion of tumor progression, metastasis, and angiogenesis .
Mode of Action
MPT interacts with its targets through a process of complex formation. For instance, in the presence of copper ions, MPT forms a copper complex that exhibits anticancer activity . This complex formation triggers cell death, making it a potential anticancer agent .
Biochemical Pathways
It is known that the compound can influence the pathways related to ros production, tumor progression, metastasis, and angiogenesis due to its interaction with copper ions
Pharmacokinetics
The compound’s ability to form complexes with copper ions suggests that it may have a significant impact on bioavailability .
Result of Action
The primary result of MPT’s action is its potential anticancer activity. The compound’s ability to form a copper complex that triggers cell death suggests that it could be used as a therapeutic agent in the treatment of cancer . .
Action Environment
The action of MPT can be influenced by various environmental factors. For example, the presence of copper ions in the environment can enhance the compound’s anticancer activity . Additionally, the compound has been found to inhibit the corrosion of mild steel in a hydrochloric acid medium , suggesting that its action can be influenced by the acidity of the environment.
実験室実験の利点と制限
N-(2-Mercaptophenyl)-N'-phenylthiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its inhibitory activity against metalloproteinases is well-established. However, this compound has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, this compound has been found to have some toxicity in animal studies, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of N-(2-Mercaptophenyl)-N'-phenylthiourea in scientific research. One potential application is in the development of novel therapeutics for the treatment of cancer and other diseases. This compound could also be used in the development of diagnostic tools for the detection of metalloproteinase activity. Additionally, further research is needed to explore the potential toxicity of this compound and its effects on human health.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, it also has some limitations, and further research is needed to explore its potential applications in the treatment of various diseases.
科学的研究の応用
N-(2-Mercaptophenyl)-N'-phenylthiourea has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases. Metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
1-phenyl-3-(2-sulfanylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S2/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNXUWQQVRWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204240 | |
| Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55704-21-7 | |
| Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055704217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-MERCAPTOPHENYL)-N'-PHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3E6ORU71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



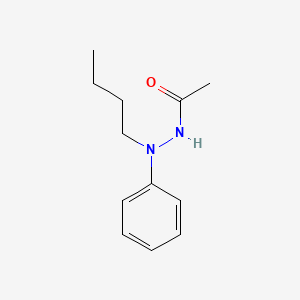
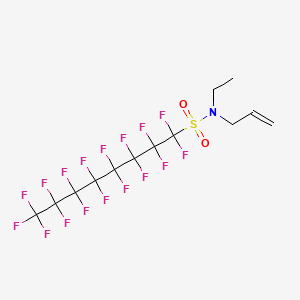
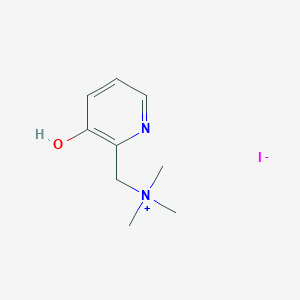



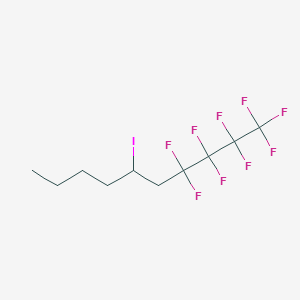

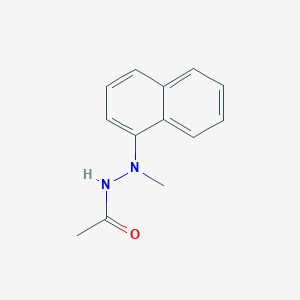
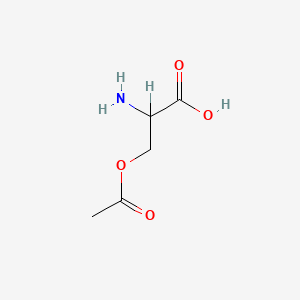

![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)
